![molecular formula C22H26N6O B2466017 N-(1-(5-环丙基-1H-吡唑-3-基)哌啶-4-基)-5-甲基-1-苯基-1H-吡唑-4-甲酰胺 CAS No. 2034205-52-0](/img/structure/B2466017.png)
N-(1-(5-环丙基-1H-吡唑-3-基)哌啶-4-基)-5-甲基-1-苯基-1H-吡唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- BCL2 Inhibition : This compound acts as a BCL2 inhibitor, specifically targeting the B-cell lymphoma 2 (BCL2) protein. BCL2 is involved in regulating apoptosis (programmed cell death), and its overexpression is associated with various cancers. By inhibiting BCL2, this compound may promote apoptosis in cancer cells, making it a potential therapeutic agent for hematological malignancies .
- Quizartinib (AC220) Analog : The structure of this compound resembles quizartinib (AC220), an FLT3 inhibitor used in acute myeloid leukemia (AML) treatment. Researchers are exploring its efficacy in other cancers as well .
- Linifanib (ABT-869) Analog : The compound shares structural similarities with linifanib (ABT-869), an angiogenesis inhibitor. Linifanib targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), potentially suppressing tumor angiogenesis. Its anti-angiogenic properties make it relevant for cancer therapy .
- Potential IR Regulator : The compound interacts with the insulin receptor (IR), which is overexpressed in certain cancers (e.g., prostate and breast cancers). Researchers are investigating IR regulators as potential therapeutic targets. For instance, β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is one such regulator that may impact cancer progression .
- Aminopterin Analog : Aminopterin, a folate antimetabolite, inhibits dihydrofolate reductase (DHFR) and disrupts folate metabolism. Similarly, this compound may interfere with essential cellular processes by affecting folate pathways, potentially impacting cancer cells .
- Navitoclax (ABT-263) Analog : Navitoclax inhibits BCL2 and BCL-xL proteins, promoting apoptosis. This compound’s structural resemblance suggests potential kinase inhibition properties, which could be relevant in cancer therapy .
Cancer Therapy and Targeted Treatment
Angiogenesis Inhibition
Insulin Receptor Modulation
Antimetabolite Properties
Kinase Inhibition
属性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-15-19(14-23-28(15)18-5-3-2-4-6-18)22(29)24-17-9-11-27(12-10-17)21-13-20(25-26-21)16-7-8-16/h2-6,13-14,16-17H,7-12H2,1H3,(H,24,29)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIPAISJDMNWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CCN(CC3)C4=NNC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。